Butyl isothiocyanate (CAS: 592-82-5) is a highly reactive, aliphatic electrophile widely utilized as a precursor in the synthesis of thioureas, agricultural chemicals, and functionalized polymers . Featuring a linear four-carbon alkyl chain attached to an isothiocyanate (-N=C=S) functional group, it offers an optimal balance of lipophilicity (logP ~2.92) and liquid-state processability at room temperature [1]. In procurement contexts, it is primarily selected when a synthesis requires a non-aromatic, moderately volatile isothiocyanate to introduce a flexible butyl moiety, or when formulating specialized biocides and acaricides that demand higher potency than common natural analogs like allyl isothiocyanate [2].
Substituting butyl isothiocyanate with shorter-chain aliphatic analogs (such as methyl or ethyl isothiocyanate) drastically increases volatility, complicating benchtop handling, increasing evaporative losses, and elevating inhalation hazards during scale-up . Conversely, replacing it with the widely available phenyl isothiocyanate (PITC) fundamentally alters the steric and electronic profile of downstream derivatives; PITC introduces a rigid, UV-absorbing aromatic ring that can disrupt the desired flexibility, optical transparency, or specific aliphatic solubility of target thiourea organocatalysts and polymer networks [1]. Furthermore, in agrochemical formulations, substituting butyl isothiocyanate with the industry-standard allyl isothiocyanate (AITC) results in a quantifiable drop in acaricidal efficacy, requiring higher active ingredient loading to achieve parity [2].
For industrial scale-up and benchtop synthesis, the volatility of the isothiocyanate precursor dictates required engineering controls and acceptable loss rates. Butyl isothiocyanate exhibits a vapor pressure of 2.55 mmHg at 25 °C[1]. In contrast, the shorter-chain analog ethyl isothiocyanate has a vapor pressure of approximately 11.4 mmHg (15.199 hPa) at the same temperature . This represents a nearly 77% reduction in volatility for butyl isothiocyanate, significantly mitigating inhalation hazards and evaporative losses during open-vessel transfers or prolonged reactions.
| Evidence Dimension | Vapor Pressure at 25 °C |
| Target Compound Data | 2.55 mmHg |
| Comparator Or Baseline | Ethyl isothiocyanate (~11.4 mmHg) |
| Quantified Difference | ~77% lower vapor pressure |
| Conditions | Standard atmospheric conditions (25 °C) |
Lower volatility simplifies handling protocols, reduces material loss, and lowers the cost of engineering controls required for safe manufacturing.
When formulated as an active ingredient against dust mites (Dermatophagoides farinae), butyl isothiocyanate demonstrates higher potency than the most common naturally occurring analog, allyl isothiocyanate (AITC). In standardized impregnated fabric disk assays, butyl isothiocyanate achieved an LD50 of 1.24 μg/cm2, outperforming AITC (LD50 = 1.36 μg/cm2) and proving 8.1-fold more toxic than the commercial standard benzyl benzoate [1].
| Evidence Dimension | LD50 against D. farinae |
| Target Compound Data | 1.24 μg/cm2 |
| Comparator Or Baseline | Allyl isothiocyanate (1.36 μg/cm2) / Benzyl benzoate (Baseline) |
| Quantified Difference | More potent than AITC; 8.1-fold more toxic than benzyl benzoate |
| Conditions | Impregnated fabric disk method |
Enables formulators to achieve higher biocidal efficacy at lower active ingredient concentrations, reducing overall formulation costs.
In the synthesis of functionalized thioureas and polymers (e.g., Poly(N-Propargylthiourea)), the choice of isothiocyanate dictates the structural rigidity and lipophilicity of the final product. Butyl isothiocyanate provides a purely aliphatic, flexible chain with a logP of 2.92 [1], whereas the common derivatizing agent phenyl isothiocyanate (PITC) introduces a rigid, highly UV-absorbing aromatic ring . For applications requiring high aliphatic flexibility, specific metal-chelating geometries, or lack of aromatic pi-pi stacking interference, butyl isothiocyanate is the strictly required precursor.
| Evidence Dimension | Structural Contribution to Derivatives |
| Target Compound Data | Flexible aliphatic chain (logP 2.92) |
| Comparator Or Baseline | Phenyl isothiocyanate (Rigid aromatic ring) |
| Quantified Difference | Elimination of aromatic pi-pi stacking and UV interference |
| Conditions | Precursor selection for N-substituted thiourea synthesis |
Crucial for material scientists and chemists who need to synthesize flexible, UV-transparent, or purely aliphatic thiourea derivatives where aromatic precursors would fail.
Due to its pure aliphatic character and lack of aromatic interference, butyl isothiocyanate is the preferred precursor for synthesizing N-butyl substituted thioureas. These derivatives are heavily utilized in organocatalysis and specialized metal-chelating applications where the rigidity of phenyl-based thioureas would inhibit catalytic flexibility or desired solubility profiles [1].
Leveraging its superior LD50 profile against specific mite species compared to allyl isothiocyanate (AITC) and commercial standards like benzyl benzoate, butyl isothiocyanate is an optimal active ingredient for high-potency acaricides, nematicides, and agricultural fumigants requiring lower application rates [2].
Because its vapor pressure is significantly lower than that of ethyl or methyl isothiocyanate, butyl isothiocyanate is highly suitable for benchtop and scale-up surface functionalization. It is actively used as a capping reagent for self-assembled monolayers and as a monomer precursor for specialized materials like Poly(N-Propargylthiourea), where controlled handling and evaporative stability are critical.
Corrosive;Acute Toxic;Irritant;Health Hazard